

chemical properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-6-methylheptane-2,4-dione

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An In-depth Technical Guide to the Chemical Properties of **1,1,1-Trifluoro-6-methylheptane-2,4-dione**

Introduction

1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β -diketone, represents a class of compounds with significant utility in synthetic and coordination chemistry. The strategic placement of a trifluoromethyl group imparts unique chemical characteristics, including enhanced acidity of the α -protons, increased volatility, and altered reactivity compared to its non-fluorinated counterparts.[1] These properties make it a valuable ligand for metal chelation and a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization, offering a technical resource for researchers and development professionals.

Molecular Structure and Tautomerism

The defining structural feature of **1,1,1-Trifluoro-6-methylheptane-2,4-dione** is its β -dicarbonyl moiety, which facilitates a dynamic equilibrium between two constitutional isomers: the keto and enol forms. This phenomenon, known as keto-enol tautomerism, is fundamental to the compound's reactivity.[2][3]

For most simple ketones, the equilibrium heavily favors the keto form. However, in β -dicarbonyl systems like this one, the enol form is significantly stabilized by two key factors:

- **Conjugation:** The formation of a C=C double bond creates a conjugated π -system with the remaining carbonyl group (C=C-C=O).
- **Intramolecular Hydrogen Bonding:** The hydroxyl proton of the enol forms a stable, six-membered ring via a hydrogen bond with the carbonyl oxygen.^{[2][4]}

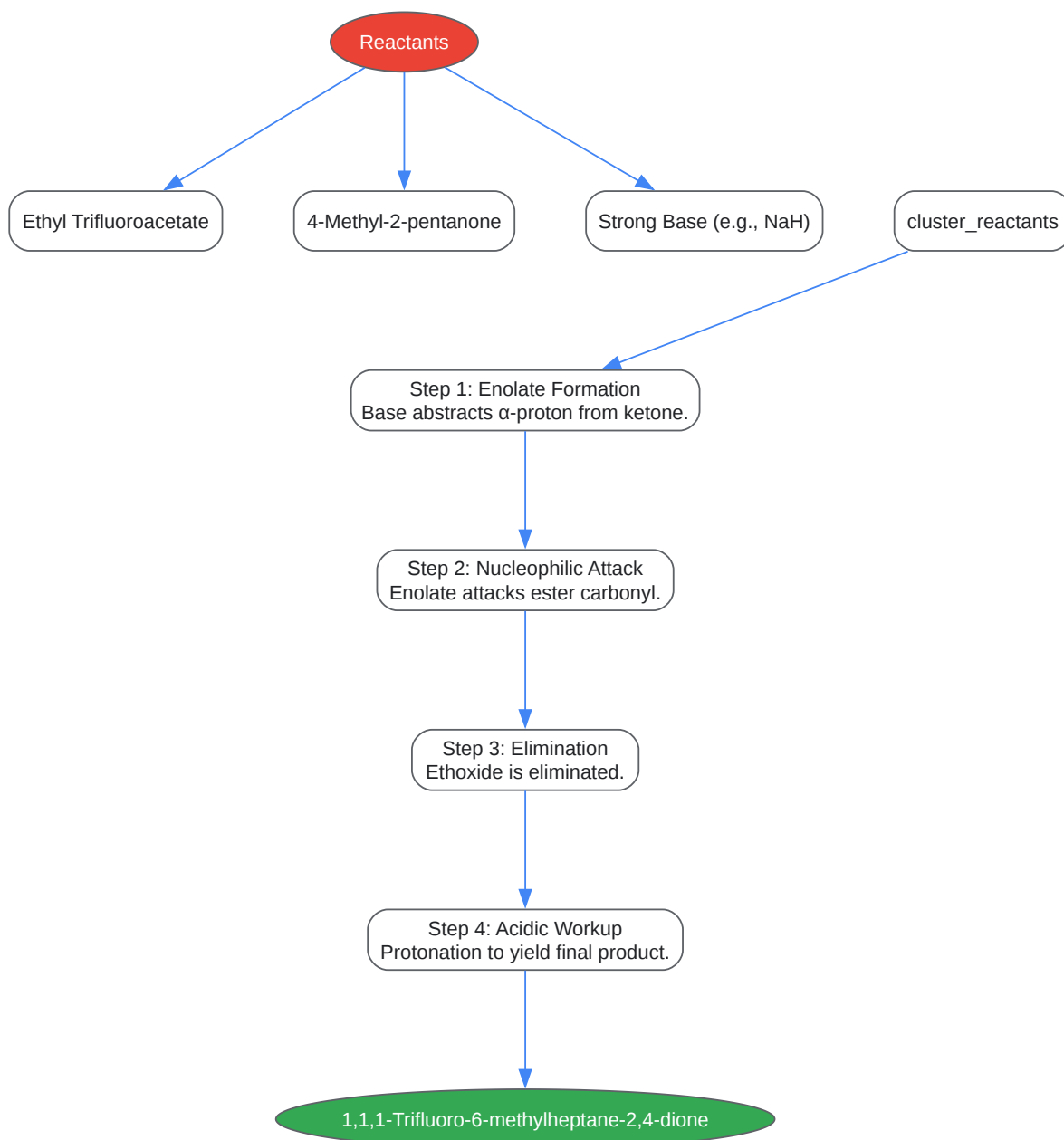
The electron-withdrawing nature of the trifluoromethyl group further increases the acidity of the methylene protons, shifting the equilibrium further towards the enol tautomer.

Caption: Keto-Enol tautomerism of the title compound.

Synthesis Pathway: Claisen Condensation

A robust and common method for synthesizing β -diketones is the Claisen condensation. For **1,1,1-Trifluoro-6-methylheptane-2,4-dione**, this involves the reaction of an ester, ethyl trifluoroacetate, with a ketone, 4-methyl-2-pentanone, in the presence of a strong base such as sodium ethoxide or sodium hydride.

The causality of this experimental choice lies in the mechanism: the base deprotonates the α -carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. A subsequent elimination of the ethoxide group yields the desired β -diketone.



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Caption: Plausible synthesis workflow via Claisen condensation.

Experimental Protocol: General Procedure

This protocol is a generalized representation. Researchers must adapt it based on specific laboratory conditions and safety assessments.

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add a strong base (e.g., sodium hydride, 1.1 equivalents) suspended in an anhydrous solvent (e.g., THF). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
- **Ketone Addition:** Slowly add 4-methyl-2-pentanone (1.0 equivalent) to the stirred suspension at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
- **Ester Addition:** Add ethyl trifluoroacetate (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
- **Quenching and Workup:** Cool the reaction mixture in an ice bath and cautiously quench with a dilute acid (e.g., 1M HCl) until the solution is acidic.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These values are critical for designing experimental setups, predicting solubility, and ensuring safe handling.

Property	Value	Reference
CAS Number	461-92-7	[5][6]
Molecular Formula	C ₈ H ₁₁ F ₃ O ₂	[5][6]
Molecular Weight	196.17 g/mol	[6]
Boiling Point	183.6 °C at 760 mmHg	[6]
	78 °C at 64 mmHg	
Density	1.143 g/cm ³	[6]
Refractive Index (n _{20/D})	1.378	[6]
Flash Point	57.4 °C	[6]
pKa (Predicted)	6.47 ± 0.10	[6]
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Soluble in organic solvents	[1]

Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this specific molecule are not widely published, a detailed prediction based on its structure and data from analogous compounds is provided.

¹H NMR Spectroscopy

The ¹H NMR spectrum is highly diagnostic for observing the keto-enol tautomerism.

- Enol Form (Predominant):
 - Enolic OH: A broad singlet in the δ 12-16 ppm range, characteristic of the intramolecularly hydrogen-bonded proton.
 - Vinyl H: A sharp singlet around δ 5.5-6.5 ppm.

- Isobutyl Group: A multiplet (CH) around δ 2.2 ppm, a doublet (CH₂) around δ 2.0 ppm, and a doublet (two CH₃) around δ 0.9 ppm.
- Keto Form (Minor):
 - Methylene (CH₂): A singlet around δ 3.5-4.0 ppm, positioned between the two carbonyls.
 - Isobutyl Group: Signals would be slightly shifted compared to the enol form.

¹³C NMR Spectroscopy

- Carbonyl Carbons: In the enol form, two distinct signals are expected around δ 190-200 ppm (C=O) and δ 175-185 ppm (C-OH). The keto form would show two signals in the δ 195-205 ppm range.
- CF₃ Carbon: A quartet around δ 115-125 ppm due to coupling with the three fluorine atoms.
- Vinyl Carbons (Enol): Signals expected around δ 90-100 ppm (CH) and δ 160-170 ppm (C-OH).

¹⁹F NMR Spectroscopy

A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a trifluoromethyl ketone.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the enol form's prevalence.

- O-H Stretch: A very broad absorption band from 2500 to 3200 cm⁻¹, indicative of the strong intramolecular hydrogen bond in the enol tautomer.
- C=O Stretch: A strong, sharp band around 1600-1640 cm⁻¹. This is at a lower frequency than a typical ketone due to conjugation and hydrogen bonding.
- C=C Stretch: A band around 1580-1600 cm⁻¹, also associated with the conjugated enol system.
- C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.^[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at m/z 196. Key fragmentation patterns would include the loss of the isobutyl group ($[M-57]^+$) and the trifluoromethyl group ($[M-69]^+$). The McLafferty rearrangement is also a possible fragmentation pathway.

Chemical Reactivity and Applications

- **Coordination Chemistry:** As a bidentate ligand, **1,1,1-Trifluoro-6-methylheptane-2,4-dione** readily chelates with a wide variety of metal ions to form stable, often volatile, metal complexes.^{[8][9]} The deprotonated enol form coordinates to the metal center through its two oxygen atoms. These complexes find applications in catalysis, as precursors for chemical vapor deposition (CVD), and in lanthanide chemistry for luminescent materials.
- **Synthetic Intermediate:** The dicarbonyl functionality allows for a rich variety of subsequent reactions. It can serve as a precursor for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles through condensation reactions with hydrazines and hydroxylamine, respectively. These heterocyclic motifs are common in pharmacologically active molecules.

Safety and Handling

1,1,1-Trifluoro-6-methylheptane-2,4-dione is classified as a flammable liquid and vapor.^[10] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.^[10]

Precautionary Measures:

- Handle in a well-ventilated fume hood.
- Keep away from heat, sparks, and open flames.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Store in a tightly closed container in a cool, dry, and well-ventilated area.

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